molecular formula C15H13N3O6S B12313706 (alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide

(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide

Cat. No.: B12313706
M. Wt: 363.3 g/mol
InChI Key: LRBGPGHWGUNCJM-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide is a complex organic compound with a unique structure that includes a furan ring, a thiazine ring, and a methoxyimino group

Preparation Methods

The synthesis of (alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the methoxyimino group and the thiazine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield alcohols or amines .

Scientific Research Applications

(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, this compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities. Industrial applications might include its use as an intermediate in the production of pharmaceuticals or agrochemicals .

Mechanism of Action

The mechanism of action of (alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, (alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide stands out due to its unique combination of structural features. Similar compounds might include other furan derivatives or thiazine-containing molecules. the presence of the methoxyimino group and the specific arrangement of rings in this compound confer distinct chemical and biological properties .

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Properties

Molecular Formula

C15H13N3O6S

Molecular Weight

363.3 g/mol

IUPAC Name

(2E)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-(furan-2-yl)-2-methoxyiminoacetamide

InChI

InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9+

InChI Key

LRBGPGHWGUNCJM-RQZCQDPDSA-N

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Origin of Product

United States

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